molecular formula C9H14N4O B1382101 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1803565-82-3

3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B1382101
CAS No.: 1803565-82-3
M. Wt: 194.23 g/mol
InChI Key: WRRHXSFPQLQHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the piperidine ring.

    5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of a piperidine ring.

    3-amino-5-methyl-1H-pyrazole: Similar but with a different substitution pattern.

Uniqueness

3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a pyrazole and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-1-(2-methylpyrazol-3-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-8(4-5-11-12)13-6-2-3-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRHXSFPQLQHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Reactant of Route 2
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Reactant of Route 3
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Reactant of Route 4
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Reactant of Route 5
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.